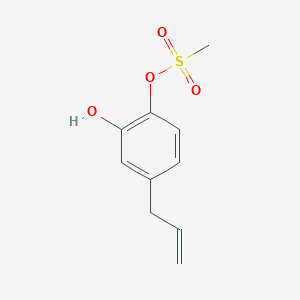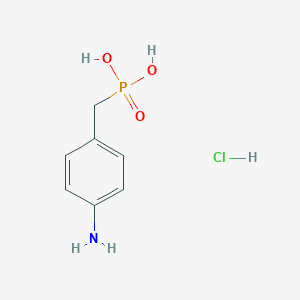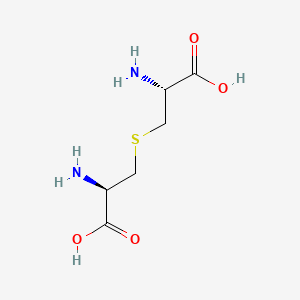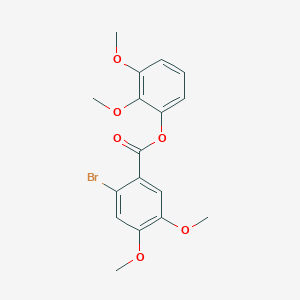
(±)-Thermopsine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-Thermopsine is a naturally occurring alkaloid found in various species of the Thermopsis plant This compound is known for its unique chemical structure and potential biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Thermopsine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the core structure: This involves the cyclization of a suitable precursor to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Batch or continuous flow reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Catalysts and reagents: Specific catalysts and reagents are employed to enhance the efficiency of the synthesis.
Purification and isolation: Advanced purification techniques such as crystallization and distillation are used to isolate the final product.
化学反応の分析
Types of Reactions: (±)-Thermopsine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
(±)-Thermopsine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (±)-Thermopsine involves its interaction with specific molecular targets and pathways. It is known to:
Bind to receptors: Interact with various receptors in the body, influencing cellular signaling and function.
Modulate enzyme activity: Affect the activity of enzymes involved in metabolic processes.
Alter gene expression: Influence the expression of genes related to inflammation, pain, and microbial resistance.
類似化合物との比較
(±)-Thermopsine can be compared to other similar alkaloids, such as:
Thermopsine: A structurally related compound with similar biological activities.
Sophocarpine: Another alkaloid with comparable pharmacological properties.
Matrine: Known for its anti-inflammatory and antimicrobial effects.
Uniqueness: What sets this compound apart is its unique chemical structure and the specific pathways it influences, making it a valuable compound for further research and development.
特性
CAS番号 |
890936-69-3 |
|---|---|
分子式 |
C₁₅H₂₀N₂O |
分子量 |
244.33 |
同義語 |
(7R,14R,14aS)-rel-1,3,4,6,7,13,14,14a-Octahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1’,2’-e][1,5]diazocin-11-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid](/img/structure/B1144422.png)




